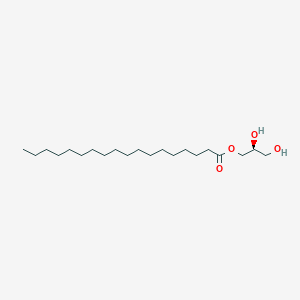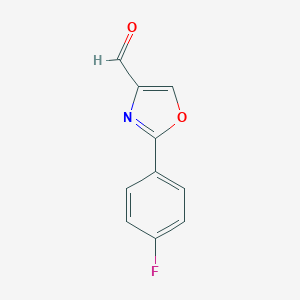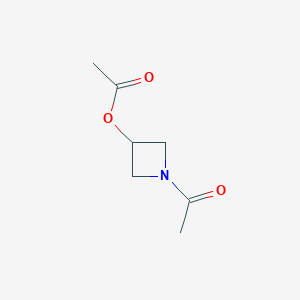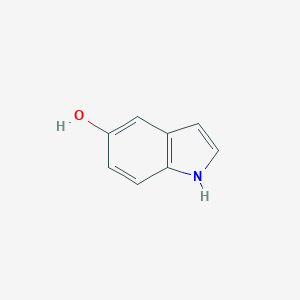
1-Stearoyl-sn-glycerol
説明
1-Stearoyl-sn-glycerol is a diacyl glycerol (DAG) that allosterically activates PKC and other proteins that affect cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . It activates transient receptor potential channels 3 and 6 that regulate the intracellular free calcium levels .
Synthesis Analysis
The anticancer mechanism of 1-stearoyl-sn-glycero-3-phosphocholine (LPC), one of the lysophosphatidylcholines, was investigated in chronic myelogenous leukemia (CML) K562 cells . LPC significantly showed cytotoxicity at 80 μM and induced apoptosis by sub-G1 accumulation, increase in Annexin V positive, and caspase activation .Molecular Structure Analysis
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho- (1’-rac-glycerol) (sodium salt) (SAPG) is a sodium salt of glycerophospholipid, with substitution of stearic acid, arachidonic acid, and phospho-rac- (1-glycerol) at the sn-1, sn-2, and sn-3 positions respectively, in the glycerol backbone .Chemical Reactions Analysis
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho- (1’-rac-glycerol) (sodium salt) (SAPG) is a sodium salt of glycerophospholipid, with substitution of stearic acid, arachidonic acid, and phospho-rac- (1-glycerol) at the sn-1, sn-2, and sn-3 positions respectively, in the glycerol backbone .Physical And Chemical Properties Analysis
The molecular weight of 1-Stearoyl-2-arachidonoyl-sn-glycerol is 645.01 .科学的研究の応用
- Chromatin Interaction : LPC suppresses the binding of HDAC3 and STAT3 to Bcl-xL, Bcl-2, and survivin promoters .
Transdermal Drug Delivery
1-Stearoyl-sn-glycerol is utilized in the development of drug transdermal delivery devices, such as liposomes and micelles. These lipid-based carriers enhance drug absorption through the skin, improving therapeutic efficacy .
Drug Delivery Vehicles
Monostearin (1-Stearoyl-rac-glycerol) serves as a component in drug delivery vehicles like nanoparticles and microemulsions. These systems enhance drug solubility, stability, and targeted delivery .
Allosteric Activation of Proteins
1-Stearoyl-2-arachidonoyl-sn-glycerol (a diacyl glycerol) allosterically activates protein kinase C (PKC) and other proteins. Its impact on cell growth, development, survival, apoptosis, carcinogenesis, and metastasis is noteworthy. Additionally, it activates transient receptor potential channels 3 and 6, regulating intracellular calcium levels .
Hormogonium Induction in Cyanobacteria
A crude methanolic extract of coralloid roots contains 1-palmitoyl-2-linoleoyl-sn-glycerol, which induces differentiation of filamentous cell aggregates of Nostoc species into motile hormogonia. This finding sheds light on the role of glycerolipids in cyanobacterial development .
作用機序
Target of Action
1-Stearoyl-sn-glycerol, also known as 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a diacyl glycerol (DAG) that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .
Mode of Action
1-Stearoyl-sn-glycerol allosterically activates PKC . Allosteric activation refers to the regulation of an enzyme or protein’s activity due to the binding of an effector molecule at a site other than the protein’s active site. In addition to PKC, 1-Stearoyl-sn-glycerol also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels .
Biochemical Pathways
The activation of PKC by 1-Stearoyl-sn-glycerol can affect various biochemical pathways. PKC is involved in multiple signaling pathways that control cell growth, survival, and apoptosis . The activation of transient receptor potential channels by 1-Stearoyl-sn-glycerol can also influence calcium signaling pathways .
Result of Action
The activation of PKC and transient receptor potential channels by 1-Stearoyl-sn-glycerol can lead to various molecular and cellular effects. These include changes in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The exact effects can vary depending on the specific cellular context and the other signaling pathways that are active in the cell.
将来の方向性
特性
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309576 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Stearoyl-sn-glycerol | |
CAS RN |
22610-61-3 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)







![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)